3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid
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Overview
Description
3-(Methoxycarbonyl)bicyclo[221]hepta-2,5-diene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent yields. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity and can be used in the study of biochemical pathways.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the pathways and processes in which it is involved. The methoxycarbonyl and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: This compound has a similar bicyclic structure but includes an additional oxygen atom and two carboxylate groups.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride: This compound is an anhydride form with similar reactivity but different physical properties.
Uniqueness
3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. Its methoxycarbonyl group provides distinct reactivity compared to similar compounds, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
3-methoxycarbonylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-6H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPRQTOKYRDUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2CC1C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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